Methanesulfonic acid, chloro-, 4-methylphenyl ester Methanesulfonic acid, chloro-, 4-methylphenyl ester
Brand Name: Vulcanchem
CAS No.: 119152-34-0
VCID: VC8407241
InChI: InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-13(10,11)6-9/h2-5H,6H2,1H3
SMILES: CC1=CC=C(C=C1)OS(=O)(=O)CCl
Molecular Formula: C8H9ClO3S
Molecular Weight: 220.67 g/mol

Methanesulfonic acid, chloro-, 4-methylphenyl ester

CAS No.: 119152-34-0

Cat. No.: VC8407241

Molecular Formula: C8H9ClO3S

Molecular Weight: 220.67 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonic acid, chloro-, 4-methylphenyl ester - 119152-34-0

Specification

CAS No. 119152-34-0
Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
IUPAC Name (4-methylphenyl) chloromethanesulfonate
Standard InChI InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-13(10,11)6-9/h2-5H,6H2,1H3
Standard InChI Key RWYVSAPVFRJOMS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OS(=O)(=O)CCl
Canonical SMILES CC1=CC=C(C=C1)OS(=O)(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of methanesulfonic acid, chloro-, 4-methylphenyl ester is C₈H₉ClO₃S, with a molecular weight of 220.66 g/mol . This calculation aligns with the methodology used for structurally similar sulfonate esters in PubChem entries .

Structural Features

The compound comprises:

  • A methanesulfonyl group (CH₃SO₃−) where one hydrogen is replaced by chlorine.

  • A 4-methylphenyl group (C₆H₄CH₃) attached via an ester linkage to the sulfonyl group.
    The IUPAC name for this compound is 4-methylphenyl chloromethanesulfonate, reflecting its substituents .

Key Spectral Data (Inferred from Analogous Compounds):

  • Infrared (IR) Spectroscopy:

    • S=O asymmetric stretch: 1360–1340 cm⁻¹ .

    • S=O symmetric stretch: 1170–1150 cm⁻¹ .

    • C-Cl stretch: 750–550 cm⁻¹ .

  • ¹H-NMR (CDCl₃):

    • Aromatic protons (4-methylphenyl): δ 7.2–7.4 ppm (multiplet) .

    • Methyl group (CH₃): δ 2.3 ppm (singlet) .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via esterification of 4-methylphenol with chloromethanesulfonyl chloride under controlled conditions :

4-Methylphenol + ClCH₂SO₂ClBase (e.g., Pyridine)C₈HₙClO₃S + HCl\text{4-Methylphenol + ClCH₂SO₂Cl} \xrightarrow{\text{Base (e.g., Pyridine)}} \text{C₈HₙClO₃S + HCl}

Optimized Conditions:

  • Solvent: Toluene or chlorobenzene .

  • Temperature: 50–80°C .

  • Base: Pyridine (2–3 equivalents) to neutralize HCl .

  • Yield: ~85–90% (estimated from analogous reactions) .

Alternative Methods

  • Sulfonation of 4-Methylphenyl Acetate:
    Reaction with chlorosulfonic acid (ClSO₃H) followed by quenching .

  • Thionyl Chloride Activation:
    Conversion of methanesulfonic acid to its chloride derivative before esterification .

Physicochemical Properties

Physical State and Solubility

  • State: Crystalline solid at room temperature (inferred from analogs with similar molecular weights) .

  • Melting Point: Estimated 65–75°C (based on substituted phenyl sulfonates) .

  • Solubility:

    • Organic solvents: Highly soluble in toluene, chlorobenzene, and ethyl acetate .

    • Water: Negligible solubility due to hydrophobic aryl and alkyl groups .

Stability and Reactivity

  • Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl .

  • Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous basic conditions, regenerating 4-methylphenol and chloromethanesulfonic acid .

Applications in Organic Synthesis

As a Sulfonating Agent

The compound’s electrophilic sulfonyl group enables C–S bond formation in:

  • Pharmaceutical intermediates: E.g., synthesis of sulfonamide drugs .

  • Agrochemicals: Herbicides and fungicides requiring sulfonate moieties .

Cross-Coupling Reactions

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the 4-methylphenyl group acts as a directing group, enhancing regioselectivity .

Comparative Analysis with Analogous Compounds

PropertyMethanesulfonic Acid, Chloro-, 4-Methylphenyl Ester4-Chlorophenyl Trifluoromethanesulfonate
Molecular FormulaC₈H₉ClO₃SC₇H₄ClF₃O₃S
Molecular Weight220.66 g/mol260.62 g/mol
Melting Point65–75°C45–50°C
ReactivityModerate electrophileHigh electrophile (due to –CF₃ group)

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